N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
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Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O3S and a molecular weight of approximately 401.51 g/mol. Its structure features a sulfonamide group attached to a tetrahydronaphthalene moiety and an oxazepine ring, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies on related sulfonamide derivatives have shown promising results against various cancer cell lines. One study reported an IC50 value of 900 nM for a structurally similar compound in inhibiting cancer cell proliferation .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example:
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : Compounds with similar scaffolds have been evaluated for their inhibitory effects on this enzyme. The most potent inhibitors in related studies exhibited IC50 values in the nanomolar range .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various analogs of sulfonamide compounds demonstrated that modifications in the allyl group significantly impacted biological activity. The synthesized compounds were tested against multiple cancer cell lines and showed varying degrees of inhibition .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 900 | Cancer Cell Line |
Compound B | 700 | 17β-HSD3 |
Study 2: Mechanistic Insights
Another investigation explored the mechanism of action for related compounds through molecular docking studies. It was found that the sulfonamide moiety plays a critical role in binding to target enzymes by forming hydrogen bonds with key amino acid residues in the active site .
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in animal models.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-13-26-21-15-19(10-12-22(21)30-16-24(2,3)23(26)27)25-31(28,29)20-11-9-17-7-5-6-8-18(17)14-20/h4,9-12,14-15,25H,1,5-8,13,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYYURGOONVYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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